REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Mg].Br[C:11]1[S:12][CH:13]=[CH:14][CH:15]=1>C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)=[CH:3][CH:4]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon for 3.5 hrs
|
Duration
|
3.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |